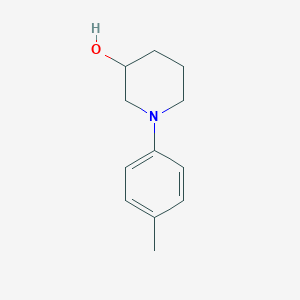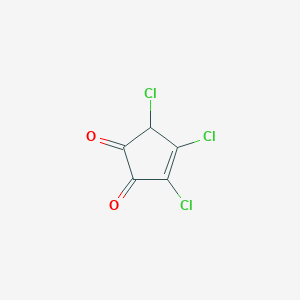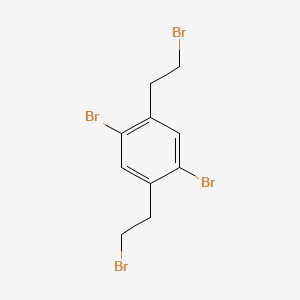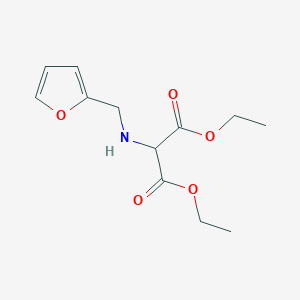![molecular formula C11H12O2 B14128118 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid is a unique organic compound characterized by its bicyclic structure. This compound is derived from bicyclo[4.2.0]octa-1,3,5-triene, which is a bicyclic hydrocarbon with notable stability and reactivity due to its conjugated double bonds. The propanoic acid moiety adds to its versatility, making it a compound of interest in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of bicyclo[4.2.0]octa-1,3,5-triene from benzocyclobutene. This intermediate is then subjected to a series of reactions, including Grignard reactions and subsequent functional group transformations, to introduce the propanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the bicyclic structure while achieving the desired functionalization.
化学反応の分析
Types of Reactions
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the double bonds within the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the propanoic acid moiety, to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism of action of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid involves its interaction with molecular targets through its functional groups. The bicyclic structure allows for unique interactions with enzymes and receptors, potentially leading to biological effects. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent hydrocarbon, which lacks the propanoic acid moiety.
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid: A similar compound with a boronic acid group instead of propanoic acid.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: A derivative with a silane group.
Uniqueness
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid is unique due to the presence of the propanoic acid moiety, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)propanoic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)6-2-8-1-3-9-4-5-10(9)7-8/h1,3,7H,2,4-6H2,(H,12,13) |
InChIキー |
ZNUAOJHFPYQVKU-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C1C=CC(=C2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate](/img/structure/B14128053.png)
![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
![ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B14128060.png)


![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)


![Benzyl 2-[(2-nitrophenyl)formamido]acetate](/img/structure/B14128090.png)




